molecular formula C15H23NO2 B040930 N,N-Dipropyl-8-hydroxy-3-chromanamine CAS No. 112904-74-2

N,N-Dipropyl-8-hydroxy-3-chromanamine

Cat. No. B040930
M. Wt: 249.35 g/mol
InChI Key: PXSSMALRVSYAFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dipropyl-8-hydroxy-3-chromanamine (DP-8OH-3CA) is an oxygen isostere of the dopamine agonist N,N dipropyl-5-hydroxy-2-aminotetralin (DP-5OH-AT) with enhanced presynaptic selectivity . It is not intended for human or veterinary use and is used for research purposes only.


Molecular Structure Analysis

The molecular formula of DP-8OH-3CA is C15H23NO2. Its molecular weight is 249.35 g/mol. The exact molecular structure would require further analysis.


Physical And Chemical Properties Analysis

The density of DP-8OH-3CA is predicted to be 1.08±0.1 g/cm3 . Its boiling point is predicted to be 374.4±42.0 °C . Further physical and chemical properties would require additional analysis.

Scientific Research Applications

  • Dopamine Receptor Agonist : N,N-dipropyl-8-hydroxy-3-chromanamine has been identified as a more potent dopamine receptor agonist than apomorphine, highlighting its potential as a new drug in this category (Horn et al., 1988).

  • Parkinson's Disease and Neurodegenerative Disorders : It exhibits potent D2-dopamine agonistic properties with enhanced presynaptic selectivity, suggesting its potential use in treating Parkinson's disease and other neurodegenerative disorders (Vermue et al., 1988).

  • Synthesis of Tetrahydroquinoline : Research shows that it can be synthesized and thermally opened to produce 3-hydroxy-1-phenyl-1,2,3,4-tetrahydroquinoline, indicating its role in chemical synthesis (Barvainiene et al., 2007).

  • Effects of Non-hydroxylated Analogs : Studies on non-hydroxylated rigid analogs of apomorphine, which include compounds similar to N,N-dipropyl-8-hydroxy-3-chromanamine, indicate their potential to induce emesis, contralateral circling, and inhibit prolactin secretion (Rusterholz et al., 1979).

  • Interactions with 5-HT1A Receptors : The enantiomers of N,N-dialkylated 2-amino-8-hydroxytetralins show stereoselective interactions with 5-HT1A receptors in the brain, indicating their relevance in neurological research (Björk et al., 1989).

  • Dopamine-Receptor Stimulating Activity : Monophenolic 2-(dipropylamino)indans and related compounds, which include N,N-dipropyl-8-hydroxy-3-chromanamine, exhibit central dopamine-receptor stimulating activity (Hacksell et al., 1981).

  • Potential as a 5-HT1A-Receptor Agonist : Research indicates that certain isomers of N,N-dipropyl-8-hydroxy-3-chromanamine may act as potential 5-HT1A-receptor agonists, further emphasizing its neurological implications (Liu et al., 1989).

properties

IUPAC Name

3-(dipropylamino)-3,4-dihydro-2H-chromen-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-3-8-16(9-4-2)13-10-12-6-5-7-14(17)15(12)18-11-13/h5-7,13,17H,3-4,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSSMALRVSYAFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CC2=C(C(=CC=C2)O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50874738
Record name 2H-1-BENZOPYRAN-8-OL, 3-(DIPROPYLAMINO)-3,4-DIHY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50874738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dipropyl-8-hydroxy-3-chromanamine

CAS RN

112904-74-2
Record name 8-Hydroxy-3,4-dihydro-3-(dipropylamino)-2H-1-benzopyran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112904742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-BENZOPYRAN-8-OL, 3-(DIPROPYLAMINO)-3,4-DIHY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50874738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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